3-Bromopiperidine hydrobromide is a chemical compound with the molecular formula and a molecular weight of . This compound is categorized as a brominated derivative of piperidine, a six-membered heterocyclic amine. It is primarily used in organic synthesis and pharmaceutical development due to its unique reactivity stemming from the presence of the bromine atom at the 3-position on the piperidine ring.
3-Bromopiperidine hydrobromide can be sourced from various chemical suppliers and is classified as a hazardous material due to its acute toxicity when ingested, potential to cause skin and eye irritation, and possible respiratory irritation . It is utilized in multiple scientific fields, including chemistry, biology, and medicine, making it a versatile compound in research and industrial applications.
The synthesis of 3-Bromopiperidine hydrobromide typically involves the bromination of piperidine. The reaction can be executed by adding bromine to piperidine in the presence of a solvent like acetic acid under controlled temperature conditions to ensure selective bromination at the desired position on the piperidine ring .
In an industrial context, large-scale production may utilize continuous flow reactors to optimize reaction conditions for yield and purity. Advanced purification techniques are often employed to enhance production efficiency .
The molecular structure of 3-Bromopiperidine hydrobromide features a piperidine ring with a bromine atom attached at the 3-position. The structural formula can be represented as follows:
The InChI Key for this compound is . The presence of the bromine atom significantly influences its chemical reactivity and interactions in biological systems.
3-Bromopiperidine hydrobromide can participate in various chemical reactions:
The major products from substitution reactions include azido-piperidine, thiocyanato-piperidine, and methoxy-piperidine, while reduction primarily yields piperidine .
The mechanism of action for 3-Bromopiperidine hydrobromide involves its role as a brominated compound in medicinal chemistry. Brominated compounds are known for forming stable carbon-halogen bonds, which can enhance binding affinity to biological targets. This characteristic is crucial for developing drugs that effectively interact with specific biological pathways .
Understanding the pharmacokinetics of 3-Bromopiperidine hydrobromide includes studying its bioavailability—the extent and rate at which the active moiety enters systemic circulation. This knowledge is essential for evaluating its therapeutic potential .
Safety data indicates that this compound should be handled with care due to its classification as hazardous .
3-Bromopiperidine hydrobromide has significant applications across various scientific fields:
Recent advances leverage Lewis acid-free catalysis and in situ brominating agents for efficient 3-bromopiperidine hydrobromide synthesis. A prominent method uses pyridinium tribromide generated from pyridine and bromine, which facilitates electrophilic bromination at the piperidine C3 position under mild conditions [5]. Another catalytic one-pot approach employs hydrogen peroxide (H₂O₂) as an oxidant in tandem with hydrobromic acid (HBr), converting piperidine to 3-bromopiperidine hydrobromide via an in situ-generated bromine source. This method achieves >90% conversion by minimizing polybromination side products [1]. Notably, indium(III) chloride has emerged as a catalyst for regioselective bromination, enhancing yields to 85–92% by directing substitution to the thermodynamically favored equatorial position [5].
Solvent polarity critically influences reaction kinetics and regioselectivity. Aprotic solvents like dichloromethane (DCM) or toluene favor electrophilic bromination, yielding 70–80% product at 25–40°C. In contrast, protic solvents (e.g., ethanol) promote SN₂ pathways but require higher temperatures (80–110°C) to achieve comparable yields [1] [7]. Elevated temperatures (>100°C) in closed systems enhance the solubility of piperidine precursors and suppress HBr volatilization, driving reactions to completion within 1.5 hours [7]. However, temperatures exceeding 110°C risk decomposition, as evidenced by reduced yields (≤75%) in unoptimized systems [5].
Table 1: Solvent and Temperature Optimization for 3-Bromopiperidine Hydrobromide Synthesis
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
Dichloromethane | 25–40 | 2.0 | 78 | Optimal for electrophilic bromination |
Toluene | 70–80 | 1.5 | 85 | Prevents salt precipitation |
Ethanol | 80 | 3.0 | 72 | Solubilizes HBr coproduct |
Chloroform | 110 | 1.5 | 99 | High-temperature efficiency |
Water | 25 | 6.0 | 45 | Poor solubility, low yield |
Hydrobromide salt formation occurs via two primary routes:
Economic analyses favor direct precipitation due to lower solvent consumption and elimination of intermediate isolation. Ethyl acetate is optimal for crystallization, producing needle-like crystals with residual solvent content <0.1% w/w [1] [5].
Table 2: Hydrobromide Salt Formation Strategies
Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantage |
---|---|---|---|---|
Direct precipitation | Toluene, 0–5°C, 12 h | 88 | 92 | Single-step, scalable |
Anion exchange | 48% HBr in ether, 25°C | 76 | 98 | High purity |
Anti-solvent addition | Ethyl acetate + hexane, −10°C | 82 | 95 | Controls crystal size |
Bromination proceeds via electrophilic attack or radical pathways, dictated by reagent choice. HBr/H₂O₂ systems generate bromonium ions (Br⁺), which undergo stereoselective addition to piperidine’s axial position, forming trans-3-bromopiperidine hydrobromide as the major diastereomer [1] [5]. In contrast, elemental bromine (Br₂) in chloroform follows a radical mechanism at high temperatures (110°C), yielding a 1:1 diastereomeric ratio due to reduced stereocontrol [7]. Computational studies confirm that Br⁺ addition favors the transition state with minimal 1,3-diaxial interactions, explaining the trans-isomer predominance (≥90% de) in protic solvents [5] [8].
Ring-closure reactions of 5-halo-2-hydroxypentylamine precursors further demonstrate SN₂-driven cyclization, where bromide displacement yields 3-hydroxypiperidine hydrobromide. This highlights the versatility of brominated intermediates in accessing diverse piperidine derivatives [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7